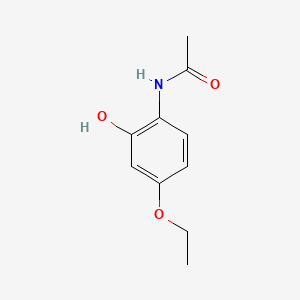
Acetamide, N-(4-ethoxy-2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenacetinol is a phenolic compound with the molecular formula C10H13NO3. It is known for its various applications in scientific research and industry due to its unique chemical properties. Fenacetinol is structurally related to phenacetin, a compound historically used as an analgesic and antipyretic.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenacetinol can be synthesized through several methods, including the Williamson ether synthesis and amide synthesis. In the Williamson ether synthesis, ethyl iodide reacts with paracetamol (acetaminophen) in the presence of anhydrous potassium carbonate in 2-butanone to form the crude product, which is then recrystallized from water . Another method involves the formation of an amide functional group, where 4-aminophenol reacts with acetic acid .
Industrial Production Methods
Industrial production of fenacetinol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reflux, recrystallization, and purification using techniques like IR spectroscopy and NMR spectroscopy to confirm the product’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
Fenacetinol undergoes various chemical reactions, including:
Oxidation: Fenacetinol can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of quinones derived from fenacetinol can produce hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, and sulfuric acid under controlled conditions
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols
Scientific Research Applications
Fenacetinol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its analgesic and antipyretic effects, similar to phenacetin.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
Fenacetinol exerts its effects through several mechanisms:
Analgesic Effects: Acts on the sensory tracts of the spinal cord to relieve pain.
Antipyretic Effects: Decreases the temperature set point in the brain to reduce fever.
Antioxidant Properties: Donates hydrogen atoms or electrons to neutralize free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: Historically used as an analgesic and antipyretic but withdrawn due to safety concerns.
Paracetamol (Acetaminophen): Widely used analgesic and antipyretic with a safer profile compared to phenacetin.
Hydroquinone: Known for its antioxidant properties and used in various industrial applications.
Uniqueness of Fenacetinol
Fenacetinol is unique due to its combination of analgesic, antipyretic, and antioxidant properties. Unlike phenacetin, fenacetinol has a better safety profile and is less likely to produce harmful metabolites. Its versatility in scientific research and industrial applications makes it a valuable compound in various fields .
Properties
CAS No. |
4665-04-7 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-(4-ethoxy-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-8-4-5-9(10(13)6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12) |
InChI Key |
CFLMLQJYYALAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


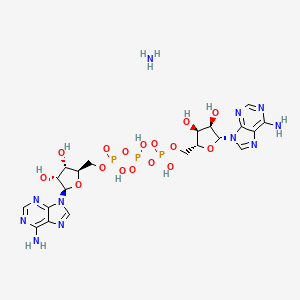
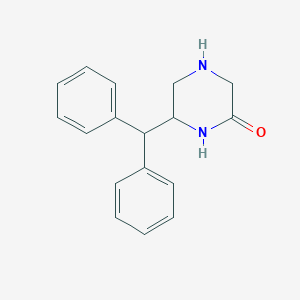
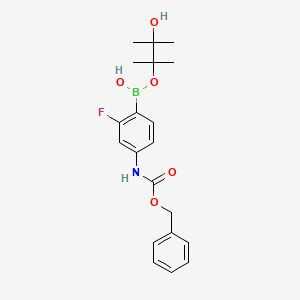
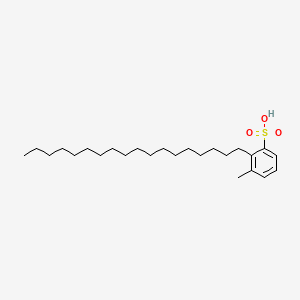
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
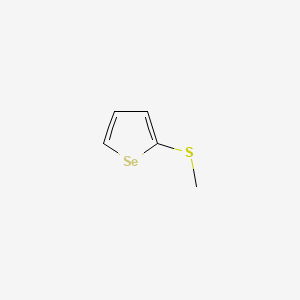
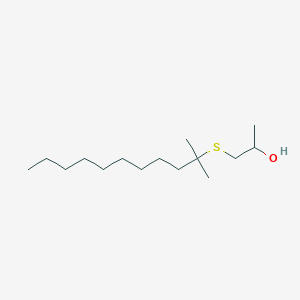
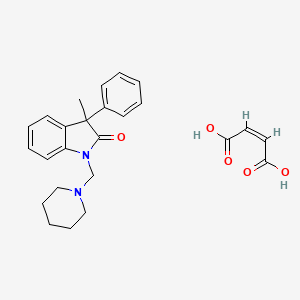
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)
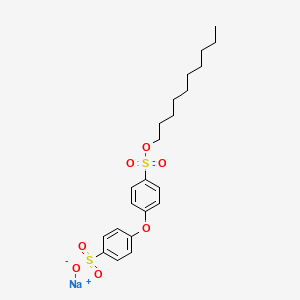
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)
